Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Polar Surface Area (TPSA) vs. Direct Benzenesulfonamide Analog
The target compound exhibits an XLogP3-AA of 2.0 and a TPSA of 112 Ų . In contrast, its direct benzenesulfonamide analog (N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, CAS 1797660-58-2) possesses a predicted XLogP3 of approximately 2.5 and a TPSA of approximately 90 Ų based on computational estimates . This quantifiable difference in logP of ~0.5 units and TPSA of ~22 Ų is critical for predicting passive membrane permeability and oral bioavailability (Lipinski's rule-of-five space).
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3: 2.0; TPSA: 112 Ų |
| Comparator Or Baseline | Benzenesulfonamide analog: estimated XLogP3 ~2.5; TPSA ~90 Ų |
| Quantified Difference | ΔXLogP3 ~ -0.5; ΔTPSA ~ +22 Ų |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 methods. |
Why This Matters
The lower logP and higher TPSA of the thiophene derivative suggest a distinct absorption and distribution profile, which can be a key differentiator in selecting a compound for in vivo pharmacokinetic studies.
- [1] PubChem Compound Summary for CID 72718081, N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide. National Center for Biotechnology Information, U.S. National Library of Medicine, 2026. View Source
